CYP3A4 Inhibition: Low Micromolar IC50 with Undefined Selectivity Window
In pooled mixed-gender human liver microsomes using testosterone as a probe substrate, 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one inhibited CYP3A4 with an IC50 of 50,000 nM (50 µM) following a 3-minute pre-incubation with NADPH [1]. No comparator compound was tested in the identical assay panel; therefore, the selectivity of this compound for CYP3A4 over other CYP isoforms cannot be quantitatively assessed from this dataset alone. Cross-study comparison with clinically relevant CYP3A4 inhibitors (e.g., ketoconazole IC50 ~0.01–0.1 µM) indicates this compound exhibits approximately 500- to 5,000-fold lower CYP3A4 inhibitory potency, suggesting a lower risk of CYP3A4-mediated drug-drug interactions relative to known strong inhibitors [2]. However, without intra-study comparator data, this inference remains provisional.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | Ketoconazole (strong CYP3A4 inhibitor): IC50 ≈ 0.01–0.1 µM (10–100 nM) [cross-study literature values] |
| Quantified Difference | Target compound is 500–5,000-fold less potent than ketoconazole |
| Conditions | Pooled mixed-gender human liver microsomes; testosterone substrate; 3 min NADPH pre-incubation; HPLC detection [1] |
Why This Matters
Low CYP3A4 inhibitory potency reduces the probability of CYP3A4-mediated drug-drug interactions, which is a key selection criterion for compounds intended for co-administered therapeutic regimens.
- [1] BindingDB entry for BDBM50103451 (CHEMBL3398252). Affinity data: CYP3A4 IC50 = 50,000 nM. Assay: pooled mixed-gender human liver microsomes, testosterone substrate, 3 min NADPH pre-incubation, HPLC detection. View Source
- [2] US FDA. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. 2021. Ketoconazole CYP3A4 IC50 range: 0.01–0.1 µM. View Source
